molecular formula C10H15N3O5 B029767 2'-O-Methylcytidine CAS No. 2140-72-9

2'-O-Methylcytidine

Cat. No. B029767
CAS RN: 2140-72-9
M. Wt: 257.24 g/mol
InChI Key: RFCQJGFZUQFYRF-ZOQUXTDFSA-N
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Description

Synthesis Analysis

The synthesis of 2'-O-Methylcytidine has been explored through various methodologies. For instance, Markiewicz and Wiewiórowski (1975) detailed the synthesis of 2'-O-methylcytidylyl (3'-5')cytidine using the triester method, characterizing the product by UV, electrophoresis, chromatography, and enzymatic digestion (Markiewicz & Wiewiórowski, 1975). Matsuda et al. (1987) discussed the synthesis and antileukemic activity of 2'-deoxy-2'(S)-methylcytidine, showcasing a radical deoxygenation approach (Matsuda et al., 1987).

Molecular Structure Analysis

The molecular structure of 2'-O-Methylcytidine has been studied extensively. The synthesis of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons from 2′-O-methyluridine, as reported by Wang and Ts'o (1996), highlights the stability of the molecule to basic deamination and acidic depyrimidination, indicating its robust structure (Wang & Ts'o, 1996).

Chemical Reactions and Properties

Chemical reactions involving 2'-O-Methylcytidine have been explored to understand its reactivity and potential applications. Murata‐Kamiya et al. (1999) studied the formation of 5-formyl-2'-deoxycytidine from 5-methyl-2'-deoxycytidine in duplex DNA by Fenton-type reactions and gamma-irradiation, revealing insights into its oxidative properties (Murata‐Kamiya et al., 1999).

Physical Properties Analysis

The physical properties of 2'-O-Methylcytidine, such as polymerization behavior and helix formation, were detailed by Zmudzka et al. (1969), who examined its role in polynucleotide structure through the synthesis of poly 2'-O-methylcytidylic acid (Zmudzka et al., 1969).

Chemical Properties Analysis

Further chemical properties, such as its inhibition effects and mechanism-based inactivation potentials, have been investigated. For instance, Baker et al. (1991) found 2'-deoxy-2'-methylenecytidine and 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates to be potent inhibitors of ribonucleotide reductase, demonstrating its significant biochemical activity (Baker et al., 1991).

Scientific Research Applications

  • Personalizing Patient Care : 2'-O-Methylcytidine is utilized in assays to personalize the care of patients infected with HIV, hepatitis C, and other infectious agents (Kim, Leal, & Benner, 2009).

  • Cancer Treatment : It serves as a DNA methylation inhibitor, being developed for cancer treatment. The optimization of its dose and schedule is significant in restoring or enhancing sensitivity to other treatment modalities (Murgo, 2005).

  • Gene Regulation and DNA Damage : Methylated cytidine plays a crucial role in gene regulation. Its oxidation products are involved in active demethylation processes and DNA damage (Bucher et al., 2014).

  • Viral Infections : 2'-C-methylcytidine is a potent and selective inhibitor of RNA viruses, including hepatitis C virus. Its prodrug valopicitabine (NM283) has shown promising results in hepatitis C virus infection research (Pierra et al., 2006).

  • Gene Expression Modification : 5-Aza-2'-deoxycytidine treatment can reactivate genes and decrease the overexpression of genes, making gene body methylation a potential therapeutic target for DNA methylation inhibitors (Yang et al., 2014).

  • Therapeutic Applications in Hepatitis C : 2'-C-methylcytidine, as its valyl ester prodrug (NM283), was efficacious in reducing the viral load in patients infected with hepatitis C virus (Gardelli et al., 2009).

  • Biomarkers for Cancer Detection : Modified nucleosides like 2'-O-Methylcytidine might have potential as biomarkers for the early detection of cancers such as breast cancer (Fang et al., 2021).

  • Epigenetic Effects in Chronic Myelomonocytic Leukemia : Hypomethylating agents like 2'-O-Methylcytidine can restore balanced hematopoiesis in chronic myelomonocytic leukemia, indicating a predominantly epigenetic effect (Merlevede et al., 2016).

Future Directions

The discovery of 2’-O-Methylcytidine and its roles in RNA modifications have opened new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . More in-depth studies on RNA modifications, their roles in human diseases, and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQJGFZUQFYRF-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943958
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methylcytidine

CAS RN

2140-72-9
Record name 2′-O-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
Y Furukawa, K Kobayashi, Y Kanai… - Chemical and …, 1965 - jstage.jst.go.jp
… 4—methoxy—2 (1H)—pyrimidinone moiety of IV into the cytosine analog, the reaction mixture was detritylated and separated with Dowex—50 (HP) to give V and 2’—O—methylcytidine (…
Number of citations: 55 www.jstage.jst.go.jp
B Hingerty - … Section B: Structural Crystallography and Crystal …, 1978 - scripts.iucr.org
The bij are multiplied as follows: b11, b22, b12, b~ 3 and b23 are multiplied by 104 while b33 is multiplied by 105. Fig. 1 gives the corrected labeling nomenclature for OMC. Figs. 2 and …
Number of citations: 1 scripts.iucr.org
B Hingerty, PJ Bond, R Langridge… - … Section B: Structural …, 1977 - scripts.iucr.org
A conformation for 2'-O-methylcytidine (C IoH15N3Os) has been established by X-ray diffraction analysis. The compound was synthesized by methylation of cytidine with diazomethane. …
Number of citations: 10 scripts.iucr.org
Y Ding, Q Habib, SZ Shaw, DY Li, JW Abt… - Journal of …, 2003 - ACS Publications
… Herein, we report the rapid synthesis of new 2‘-O-methylcytidine nucleoside libraries 1−7 (672 compounds) with 3‘-deoxy-3‘-C-methyl, 3‘-deoxy-3‘-C-hydroxymethyl, and 5-alkyl/alkynyl …
Number of citations: 20 pubs.acs.org
SS Carroll, JE Tomassini, M Bosserman, K Getty… - Journal of Biological …, 2003 - ASBMB
… * The use of the compounds 2′-C-methyladenosine and 2′-O-methylcytidine as therapies for HCV infection is disclosed in international patent applications WO 01/90121 A2 assigned …
Number of citations: 443 www.jbc.org
J Simuth, P Strehlke, U Niedballa, H Vorbrüggen… - … et Biophysica Acta (BBA …, 1971 - Elsevier
Polymerization de novo of 2′-O-methylcytidine 5′-diphosphate (CmDP) by polynucleotide phosphorylase from Escherichia coli in the presence of Mg 2+ was not observed, although …
Number of citations: 10 www.sciencedirect.com
SK Mahto, CS Chow - Bioorganic & medicinal chemistry, 2008 - Elsevier
… For detailed structural studies of m 4 Cm, as well as its monomethylated analogues, N 4 -methylcytidine (m 4 C) and 2′-O-methylcytidine (Cm) (Fig. 1e and f), an inexpensive and …
Number of citations: 17 www.sciencedirect.com
C Pierra, A Amador, E Badaroux… - Collection of …, 2006 - cccc.uochb.cas.cz
… that, although this modification introduced in the 2′-position of 2′-C-methyladenosine has led to an inactive compound12, 2′-O-methylcytidine and 2′-O-methylguanosine are …
Number of citations: 19 cccc.uochb.cas.cz
A Al-Arif, MB Sporn - … of the National Academy of Sciences, 1972 - National Acad Sciences
… , when incubated with methyl-labeled S-adenosylmethionine, incorporated label into 2′-O-methyladenosine, 2′-O-methylguanosine, 2′-O-methyluridine, and 2′-O-methylcytidine …
Number of citations: 14 www.pnas.org
MY Cheng, XJ You, JH Ding, Y Dai, MY Chen… - Chemical …, 2021 - pubs.rsc.org
… ), 5,2′-O-dimethylcytidine (m 5 Cm), 2′-O-methylcytidine (Cm), and cytidine- 13 C 5 (rC- 13 C … m 3 Cm was synthesized from 2′-O-methylcytidine (Cm) according to a previous report. …
Number of citations: 21 pubs.rsc.org

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